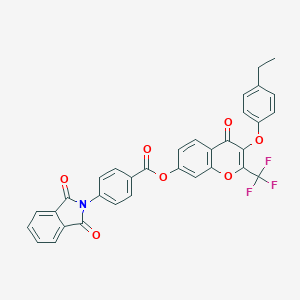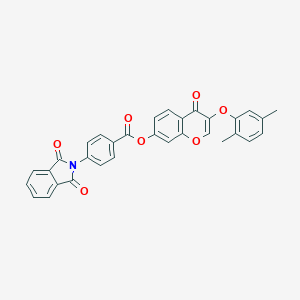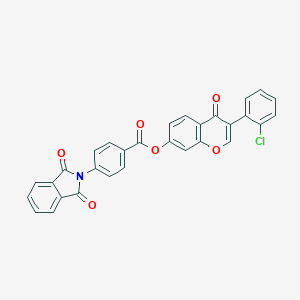
2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one, also known as PTTB, is a synthetic compound with potential applications in scientific research. This compound belongs to the class of chalcones, which are known for their various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory prostaglandins. This compound also inhibits the activity of AKT, a signaling pathway that is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo. This compound has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines such as TNF-alpha and IL-6. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is its potential as a cancer therapy. This compound has shown anti-proliferative effects on various cancer cell lines, making it a potential candidate for cancer treatment. Another advantage of this compound is its anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases. However, one of the limitations of this compound is its low solubility in water, which could limit its use in certain experiments.
Future Directions
There are several future directions for the research on 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one. One direction is to investigate the potential of this compound as a cancer therapy in vivo. Another direction is to investigate the mechanism of action of this compound, which could provide insights into its potential therapeutic applications. Additionally, further research could be conducted to investigate the anti-inflammatory effects of this compound and its potential use in the treatment of inflammatory diseases.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in scientific research. The synthesis method involves the reaction of 2-aminobenzoxazole, 4-propoxybenzaldehyde, and 3,4,5-trimethoxyacetophenone in the presence of a base catalyst. This compound has shown potential in various scientific research applications, including cancer research and the treatment of inflammatory diseases. The mechanism of action of this compound is not fully understood, but studies have shown that it inhibits the activity of various enzymes and signaling pathways involved in cancer cell proliferation and inflammation. This compound has various biochemical and physiological effects, including anti-proliferative and anti-inflammatory effects. Future research could investigate the potential of this compound as a cancer therapy in vivo, the mechanism of action of this compound, and the anti-inflammatory effects of this compound.
Synthesis Methods
The synthesis of 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one involves the reaction of 2-aminobenzoxazole, 4-propoxybenzaldehyde, and 3,4,5-trimethoxyacetophenone in the presence of a base catalyst. The reaction yields this compound, which can be purified through column chromatography. The purity of the compound can be confirmed through spectroscopic techniques such as NMR and MS.
Scientific Research Applications
2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-proliferative effects on cancer cells, making it a potential candidate for cancer therapy. This compound has also shown anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Properties
Molecular Formula |
C28H27NO6 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C28H27NO6/c1-5-14-34-20-12-10-19(11-13-20)26(30)21(28-29-22-8-6-7-9-23(22)35-28)15-18-16-24(31-2)27(33-4)25(17-18)32-3/h6-13,15-17H,5,14H2,1-4H3/b21-15- |
InChI Key |
TYQDLWXHSVANTC-QNGOZBTKSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/C3=NC4=CC=CC=C4O3 |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284674.png)
![3-(4-tert-butylphenoxy)-7-[(2-chloro-6-fluorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284676.png)
![3-(4-ethylphenoxy)-7-[(2-fluorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284682.png)
![7-[(3,4-dichlorobenzyl)oxy]-3-(4-ethylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284683.png)



![3-Bromobenzyl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B284688.png)
![N-(4-bromophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284690.png)
![N-(4-methoxyphenyl)-2-(5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284691.png)
![isopropyl 4-[(6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B284692.png)
![Methyl 3-[4-(isopropoxycarbonyl)benzyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284693.png)
![5-methyl-4-oxo-3-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B284694.png)
![2,6-Dichlorobenzyl 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B284695.png)
